N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
CAS No.: 1351645-96-9
Cat. No.: VC6942227
Molecular Formula: C15H22FNO4S
Molecular Weight: 331.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351645-96-9 |
|---|---|
| Molecular Formula | C15H22FNO4S |
| Molecular Weight | 331.4 |
| IUPAC Name | N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3 |
| Standard InChI Key | VOPNMIYAYNJDIU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of a sulfonamide with an appropriate alkylating agent. For N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, one might start with 3-fluoro-4-methoxybenzenesulfonyl chloride and react it with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base.
Synthesis Steps:
-
Preparation of Sulfonamide Precursor: Synthesize or obtain 3-fluoro-4-methoxybenzenesulfonyl chloride.
-
Alkylation Reaction: React the sulfonamide precursor with 2-cyclohexyl-2-hydroxyethylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
Potential Applications
Sulfonamides are known for their antimicrobial properties, but their applications extend to other areas, including anti-inflammatory and anticancer activities. The presence of a cyclohexyl group may enhance lipophilicity, potentially affecting the compound's ability to cross biological membranes.
Potential Biological Activities:
-
Antimicrobial Activity: Sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
-
Anti-inflammatory Activity: Some sulfonamides have been explored for their anti-inflammatory properties.
-
Anticancer Activity: The structural complexity and potential for hydrogen bonding may allow interactions with biological targets relevant to cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume